(S)-2-Amino-3-biphenyl-3-yl-propionic acid is a compound of interest due to its potential role in the formation of specific protein structures and its interaction with excitatory amino acid receptors. The compound has been evaluated for its ability to facilitate the formation of a monomeric β-hairpin-like structure in aqueous solution at elevated temperatures, which is significant for understanding protein folding and stability1. Additionally, its phosphonate-substituted derivative has been studied for its inhibitory effects on excitatory amino acid-stimulated phosphoinositide hydrolysis in the brain, indicating a potential role in neurological processes2.
The mechanism of action of (S)-2-Amino-3-biphenyl-3-yl-propionic acid involves the formation of a hydrophobic cluster that can initiate β-hairpin folding in peptides. This is achieved by replacing the backbone of the i + 1 and i + 2 residues of a β-turn, which reverses the polypeptide chain direction through a hydrogen-bonded cluster. NMR structural evaluations have shown that this compound can induce intramolecular hydrogen bonding in aqueous solutions, even in peptides that are too short to adopt a full β-sheet structure1. On the other hand, the phosphonate-substituted derivative of this compound acts as a stereoselective inhibitor of metabotropic excitatory amino acid receptors, with little affinity for ionotropic receptors. The inhibition is not competitive and is not readily reversed, suggesting a unique site of action for this compound on metabotropic receptors2.
In the field of biochemistry, (S)-2-Amino-3-biphenyl-3-yl-propionic acid and its derivatives have been used to study the formation of secondary structures in peptides, which is crucial for understanding protein folding and design1. In neuroscience, the phosphonate-substituted derivative has been shown to inhibit excitatory amino acid-stimulated phosphoinositide hydrolysis, which is important for signal transduction in the brain. This suggests potential applications in the development of therapeutic agents for neurological disorders where excitatory amino acid receptors are implicated2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6